2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL
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Overview
Description
2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL is an organic compound with the molecular formula C12H20O. It is a colorless liquid with a distinct odor and is used in various chemical synthesis processes. This compound is known for its unique structure, which includes a cyclohexene ring fused to a cyclohexanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL can be synthesized through several methods. One common approach involves the hydrogenation of 2-(Cyclohexen-1-yl)cyclohexanone. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cyclohexenone derivatives. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanecarboxylic acid.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which alter its chemical structure and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: A similar compound with a hydroxyl group attached to a cyclohexene ring.
Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.
Cyclohexanone: A ketone derivative of cyclohexane
Uniqueness
2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-(cyclohexen-1-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11-13H,1-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPUMYRKBQMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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